molecular formula C21H18N2O2 B2595590 N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941933-09-1

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2595590
CAS No.: 941933-09-1
M. Wt: 330.387
InChI Key: YLVWYQDAUSRQIL-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a naphthalene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Naphthalene-2-carboxamide Moiety: This step involves the reaction of naphthalene-2-carboxylic acid with an amine to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
  • N-[4-(2-oxopyrrolidin-1-yl)phenyl]oxolane-2-carboxamide

Uniqueness

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is unique due to its combination of a pyrrolidinone ring with a naphthalene-2-carboxamide moiety. This structural arrangement imparts distinct physicochemical properties and potential biological activities that are not observed in its analogs.

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Properties

This compound features a naphthalene core substituted with a phenyl group containing a 2-oxopyrrolidine moiety. This unique structural arrangement contributes to its interaction with biological targets.

Property Details
Molecular Formula C18H18N2O2
Molecular Weight 298.35 g/mol
Structural Features Naphthalene core, pyrrolidine ring

Research indicates that this compound interacts with various biological macromolecules, including proteins and enzymes. The compound's mechanism of action is primarily attributed to its ability to modulate enzyme activity and receptor binding, which is crucial for its therapeutic efficacy.

2.1 Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of BMP1, TLL1, and TLL2 enzymes, which are significant in various biological processes such as bone morphogenetic protein signaling and tissue remodeling .

3.1 Anticancer Properties

The compound has demonstrated promising anticancer activity in several studies. For example, derivatives similar to this compound have shown significant inhibition of tumor growth in xenograft mouse models. In one study, a related compound exhibited an EC50 value of 270 nM against human colorectal cancer cells, indicating strong potential as an apoptosis inducer .

3.2 Neuroprotective Effects

Preliminary investigations suggest that the compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents allows for the hypothesis that it may mitigate neuronal damage in various neurodegenerative conditions .

4.1 Study on Apoptosis Induction

In a recent study focusing on apoptosis inducers, compounds structurally related to this compound were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly cleave PARP and induce DNA laddering, hallmarks of apoptosis .

4.2 Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the naphthalene core or the pyrrolidine ring can enhance or diminish biological activity. For instance, the introduction of specific substituents on the phenyl ring was found to increase binding affinity to target receptors, thus enhancing anticancer efficacy .

5. Future Directions

The ongoing research into this compound emphasizes the need for further studies to elucidate its full pharmacological profile and therapeutic potential. Future investigations should focus on:

  • In vivo studies : To confirm efficacy and safety in animal models.
  • Mechanistic studies : To better understand the pathways through which this compound exerts its effects.
  • Clinical trials : To evaluate its potential as a therapeutic agent in humans.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-6-3-13-23(20)19-11-9-18(10-12-19)22-21(25)17-8-7-15-4-1-2-5-16(15)14-17/h1-2,4-5,7-12,14H,3,6,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVWYQDAUSRQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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